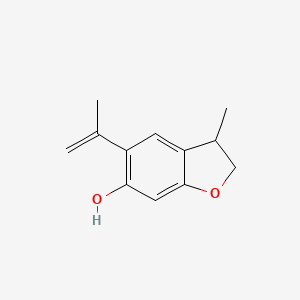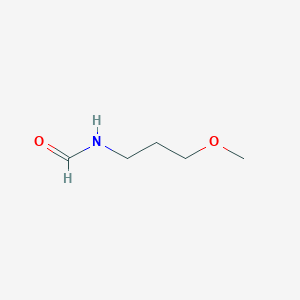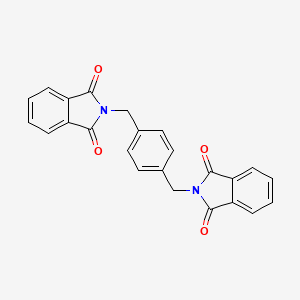
2,3-Dibromo-1,2,3,4-tetrahydronaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dibromo-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C10H10Br2. It is a derivative of naphthalene, where two bromine atoms are substituted at the 2 and 3 positions of the tetrahydronaphthalene ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-1,2,3,4-tetrahydronaphthalene typically involves the bromination of 1,2,3,4-tetrahydronaphthalene. The reaction is carried out using molecular bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4). The reaction is often facilitated by photochemical conditions, such as irradiation with a 150W projector lamp, to achieve high yields .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves controlled bromination reactions under optimized conditions to ensure high purity and yield. The reaction mixture is typically subjected to crystallization from solvents like dichloromethane-hexane to isolate the desired product .
化学反应分析
Types of Reactions: 2,3-Dibromo-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form 1,2,3,4-tetrahydronaphthalene by removing the bromine atoms.
Oxidation Reactions: It can undergo oxidation to form corresponding naphthoquinone derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Reduction: Reducing agents like zinc in acetic acid or catalytic hydrogenation can be employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Major Products:
Substitution Products: Various substituted naphthalene derivatives.
Reduction Products: 1,2,3,4-tetrahydronaphthalene.
Oxidation Products: Naphthoquinone derivatives.
科学研究应用
2,3-Dibromo-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a precursor for bioactive molecules.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of 2,3-Dibromo-1,2,3,4-tetrahydronaphthalene involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, affecting their function. The compound can also participate in redox reactions, influencing cellular pathways and processes .
相似化合物的比较
- 1,2-Dibromo-1,2,3,4-tetrahydronaphthalene
- 2,3-Dibromo-1,4-naphthoquinone
- 1,3-Dibromonaphthalene
Comparison: 2,3-Dibromo-1,2,3,4-tetrahydronaphthalene is unique due to its specific substitution pattern and the presence of two bromine atoms on the tetrahydronaphthalene ring. This configuration imparts distinct chemical reactivity and properties compared to other dibromo derivatives. For instance, 1,2-Dibromo-1,2,3,4-tetrahydronaphthalene has bromine atoms at different positions, leading to different reactivity and applications .
属性
CAS 编号 |
2018-87-3 |
|---|---|
分子式 |
C10H10Br2 |
分子量 |
289.99 g/mol |
IUPAC 名称 |
2,3-dibromo-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C10H10Br2/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-4,9-10H,5-6H2 |
InChI 键 |
HOUFAHCSZPNYFG-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(CC2=CC=CC=C21)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(5Z)-5-({3-[4-(Benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-hexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11966443.png)
![N-(4-ethoxyphenyl)-2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11966448.png)
![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B11966453.png)

![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11966464.png)



![ethyl N-{1-[(ethoxycarbonyl)(2-hydroxyethyl)amino]-2-methylpropan-2-yl}carbamate](/img/structure/B11966490.png)
![3-methyl-2-(3-methylbutyl)-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11966497.png)


